molecular formula C8H12Cl2N2 B14800043 (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride

(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride

Cat. No.: B14800043
M. Wt: 207.10 g/mol
InChI Key: RJNKVKYBUFSNLR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine, which undergoes a series of reactions to introduce the propan-1-amine group.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Chloropyridin-2-yl)ethan-1-amine hydrochloride: A similar compound with a shorter carbon chain.

    (S)-1-(6-Chloropyridin-2-yl)butan-1-amine hydrochloride: A similar compound with a longer carbon chain.

    (S)-1-(6-Bromopyridin-2-yl)propan-1-amine hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific structure, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-2-6(10)7-4-3-5-8(9)11-7;/h3-6H,2,10H2,1H3;1H

InChI Key

RJNKVKYBUFSNLR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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